1-(Piperazin-1-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperazin-1-yl)ethanamine, also known as Ethylenediaminepiperazine (EDAP), is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. EDAP is a cyclic secondary amine that contains two nitrogen atoms in its structure, making it a versatile molecule for various applications.
Wirkmechanismus
The mechanism of action of EDAP is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions and interfering with their biological functions. EDAP has also been shown to inhibit the activity of enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
EDAP has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce the proliferation of cancer cells. EDAP has also been shown to enhance the activity of some metal-based drugs, making them more effective.
Vorteile Und Einschränkungen Für Laborexperimente
EDAP is a versatile molecule that can be used in various lab experiments. Its cyclic structure and ability to form complexes with metal ions make it a useful ligand for the development of metal-based drugs. However, its potential toxicity and limited solubility in water can pose challenges in some experiments.
Zukünftige Richtungen
There are several future directions for the research and development of EDAP. One potential area of research is the development of metal-based drugs that utilize EDAP as a ligand. Another area of research is the investigation of the potential anti-viral activity of EDAP. Additionally, the toxicity and pharmacokinetics of EDAP need to be further studied to assess its potential as a drug candidate.
Conclusion:
In conclusion, EDAP is a unique chemical compound that has gained significant attention in the field of scientific research. Its potential applications in medicinal chemistry and its ability to form complexes with metal ions make it a versatile molecule for various lab experiments. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential as a drug candidate.
Synthesemethoden
EDAP can be synthesized by the reaction of ethylenediamine with piperazine in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of a cyclic amine with a molecular formula of C6H14N2. The purity of the synthesized EDAP can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
EDAP has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. EDAP has also been used as a ligand for the development of metal-based drugs.
Eigenschaften
CAS-Nummer |
141656-32-8 |
---|---|
Produktname |
1-(Piperazin-1-yl)ethanamine |
Molekularformel |
C6H15N3 |
Molekulargewicht |
129.2 g/mol |
IUPAC-Name |
1-piperazin-1-ylethanamine |
InChI |
InChI=1S/C6H15N3/c1-6(7)9-4-2-8-3-5-9/h6,8H,2-5,7H2,1H3 |
InChI-Schlüssel |
UOTCTDSGHIMHTA-UHFFFAOYSA-N |
SMILES |
CC(N)N1CCNCC1 |
Kanonische SMILES |
CC(N)N1CCNCC1 |
Synonyme |
1-Piperazinemethanamine,alpha-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.